molecular formula C17H16N4OS B2976064 N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrazine-2-carboxamide CAS No. 1706005-75-5

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrazine-2-carboxamide

Cat. No.: B2976064
CAS No.: 1706005-75-5
M. Wt: 324.4
InChI Key: ADSXAQWZGAHLSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrazine-2-carboxamide is a complex organic compound that features a thiazole ring and a pyrazine ring. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of targets, depending on the specific context.

Mode of Action

Thiazole derivatives have been reported to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit tubulin polymerization, disrupting microtubule dynamics .

Biochemical Pathways

Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems . This suggests that the compound may have wide-ranging effects on cellular biochemistry.

Pharmacokinetics

Thiazole derivatives, however, are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, suggesting that the compound may have diverse effects at the molecular and cellular levels .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of thiazole derivatives .

Preparation Methods

The synthesis of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrazine-2-carboxamide typically involves multi-step reactions. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The pyrazine ring can be synthesized via cyclization reactions involving appropriate precursors. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

Properties

IUPAC Name

N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-11-5-3-4-6-13(11)17-21-12(2)15(23-17)10-20-16(22)14-9-18-7-8-19-14/h3-9H,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSXAQWZGAHLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=NC=CN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.